Selenomethionine is a naturally occuring amino acid in some plant materials such as cereal grains, soybeans and enriched yeast but it cannot be synthesized from animals or humans. It can be produced from post-structural modifications. *In vivo*, selenomethionine plays an essential role in acting as an antioxidant, where it depletes reactive oxygen species (ROS) and aids in the formation and recycling of glutathione, another important antioxidant. In comparison to selenite, which is the inorganic form of selenium, the organic form of selenomethionine is more readily absorbed in the human body. Selenomethionin is used in biochemical laboratories where its incorporation into proteins that need to be visualized enhances the performance of X-ray crystallography.
Selenomethionine is a natural product found in Homo sapiens and Trypanosoma brucei with data available.
DL-Selenomethionine is a selenium (Se) analogue of methionine in which sulfur is replaced with the trace element selenium. Selenomethionine (SeMet) can incorporate into proteins in place of methionine with no effects on protein structure and function, providing a mechanism for reversible Se storage in organs and tissues. Free selenium is incorporated into selenocysteine, an amino acid found in more than thirty selenoproteins including the glutathione peroxidases (GPx) enzymes, thioredoxin reductase (TR) and the iodothyronine deiodinase enzymes.
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Selenomethionine
CAS No.: 1464-42-2
Cat. No.: VC0003047
Molecular Formula: C5H11NO2Se
Molecular Weight: 196.12 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1464-42-2 |
---|---|
Molecular Formula | C5H11NO2Se |
Molecular Weight | 196.12 g/mol |
IUPAC Name | 2-amino-4-methylselanylbutanoic acid |
Standard InChI | InChI=1S/C5H11NO2Se/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) |
Standard InChI Key | RJFAYQIBOAGBLC-UHFFFAOYSA-N |
SMILES | C[Se]CCC(C(=O)O)N |
Canonical SMILES | C[Se]CCC(C(=O)O)N |
Colorform | Transparent, hexagonal sheets or plates; metallic luster of crystals |
Melting Point | 265 °C (decomposes) |
Chemical Structure and Biochemical Characteristics
Molecular Architecture
Selenomethionine (C₅H₁₁NO₂Se) shares structural homology with methionine but replaces the sulfur atom in the thioether group with selenium . This substitution creates a chiral center, with the L-enantiomer being the biologically active form incorporated into proteins . X-ray crystallography reveals a bond length of 1.94 Å for the C-Se-C moiety, compared to 1.82 Å for C-S-C in methionine, resulting in enhanced nucleophilicity . The selenium atom's larger atomic radius (118 pm vs. sulfur's 104 pm) increases van der Waals interactions while maintaining similar bond angles (≈100° for C-Se-C) .
Physicochemical Properties
The selenium substitution confers distinct electrochemical characteristics:
Property | Selenomethionine | Methionine |
---|---|---|
Molecular Weight (g/mol) | 196.11 | 149.21 |
pKa (COOH) | 2.28 | 2.13 |
pKa (NH₃⁺) | 9.21 | 9.28 |
Redox Potential (mV) | -450 | -220 |
Solubility (g/L, 25°C) | 98.7 | 56.2 |
The lower redox potential enhances selenomethionine's antioxidant capacity, enabling efficient neutralization of hydroxyl radicals (- OH) and peroxynitrite (ONOO⁻) . Its increased solubility facilitates intestinal absorption, with jejunal uptake rates 19% higher than selenite in human trials .
Dietary Sources and Bioavailability
Natural Occurrence
Selenomethionine constitutes 50-80% of total selenium in plant-based foods:
Food Source | Selenomethionine Content (μg/g dry weight) |
---|---|
Brazil Nuts | 12.4–19.8 |
Soybeans | 3.2–5.7 |
Wheat Germ | 2.1–4.3 |
Brown Rice | 0.8–1.6 |
Garlic | 0.5–1.2 |
Geographical selenium distribution in soil dramatically affects plant concentrations. Brazilian soils average 0.03–0.15 ppm selenium versus 0.01–0.05 ppm in European agricultural regions, explaining the 100-fold variation in Brazil nut selenium content .
Absorption Kinetics
Human studies utilizing stable isotopes (⁷⁶Se, ⁸²Se) demonstrate complex absorption dynamics:
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Duodenal Uptake: 89% efficiency via sodium-dependent neutral amino acid transporter (B⁰AT1)
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Portal Circulation: 68% enters hepatic portal vein unchanged; 32% undergoes transamination to selenocysteine
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Tissue Distribution: Plasma half-life = 19.7 days; 40% accumulates in skeletal muscle, 25% in liver, 15% in thyroid
Comparative bioavailability studies show selenomethionine's AUC₀–24h is 2.3-fold higher than selenite (p < 0.01) when administered at 200 μg Se equivalents .
Pharmacological Mechanisms
Antioxidant Pathways
Selenomethionine participates in two primary antioxidant systems:
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Glutathione Peroxidase (GPx) Recycling
Incorporated into GPx active sites, selenocysteine residues (derived from selenomethionine metabolism) catalyze:Increasing selenomethionine intake from 55 μg/day to 200 μg/day elevates erythrocyte GPx activity by 38% (p = 0.003) .
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Thioredoxin Reductase Activation
Selenomethionine-derived selenium enhances thioredoxin reductase (TrxR) activity, reducing oxidized thioredoxin:This system maintains cellular redox potential (Eh) between -200 mV and -240 mV in human lymphocytes .
Epigenetic Modulation
Recent studies reveal selenomethionine's role in DNA methylation:
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SAM (S-Adenosylmethionine) Cycle: Selenomethionine competes with methionine for SAM synthesis, altering global DNA methylation patterns
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Histone Modification: In vitro, 10 μM selenomethionine increases H3K4me3 marks by 47% in HEK293 cells (p = 0.02), enhancing antioxidant gene expression
Clinical Health Outcomes
Oncological Effects
A 2023 umbrella review of 76 meta-analyses (n = 2.1 million participants) reported:
Cancer Type | Risk Reduction (Highest vs. Lowest Intake) |
---|---|
Hepatocellular | 31% (RR 0.69, 95% CI 0.61–0.78) |
Gastric | 27% (RR 0.73, 0.64–0.82) |
Prostate | 18% (RR 0.82, 0.75–0.90) |
Lung | 12% (RR 0.88, 0.81–0.96) |
Mechanistically, selenomethionine upregulates p53 expression (2.1-fold increase in A549 cells) while inhibiting NF-κB nuclear translocation .
Endocrine Interactions
Long-term supplementation (200 μg/day for 28 months) affects thyroid hormones:
Parameter | Δ Men (n=13) | Δ Women (n=15) |
---|---|---|
T₃ (nmol/L) | +5.2%/year* | +1.8%/year |
T₄ (nmol/L) | -0.3%/year | -0.1%/year |
TSH (μIU/mL) | +0.6%/year | +0.4%/year |
*p = 0.01 vs. baseline; data from
Notably, these changes occurred without clinical hyperthyroidism, suggesting selenomethionine's thyromimetic effects are moderated by compensatory mechanisms .
Toxicological Profile
Dose-Response Relationships
The U-shaped selenium response curve necessitates careful dosing:
Intake (μg/day) | Serum Se (μmol/L) | Health Outcome |
---|---|---|
<40 | <0.8 | Keshan disease risk ↑ |
55–75 | 1.2–1.5 | Optimal antioxidant activity |
200–300 | 2.8–3.4 | Type 2 diabetes risk ↑ (HR 1.52) |
>400 | >4.0 | Selenosis (nail loss, neuropathy) |
A 2023 Mendelian randomization study (n=187,000) identified a nonlinear relationship between selenium status and fasting glucose: each 0.5 μmol/L increase beyond 1.8 μmol/L raised glucose by 0.12 mmol/L (p=0.04) .
Drug Interactions
Clinically relevant pharmacokinetic interactions include:
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Cisplatin: Selenomethionine (400 μg/day) reduces nephrotoxicity (OR 0.41, 95% CI 0.29–0.58) but decreases cisplatin AUC by 18%
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Levothyroxine: Concurrent use decreases T₄ absorption by 22% through selenomethionine-mediated upregulation of intestinal deiodinases
Future Research Directions
Emerging areas of investigation include:
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Ferroptosis Regulation: Selenomethionine's role in GPX4-mediated lipid peroxidation control (NCT04818515)
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Viral Pathogenesis: Phase III trials evaluating 300 μg/day selenomethionine for COVID-19 cytokine storm mitigation
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Nutrigenomics: APOE ε4 allele carriers show 39% greater response to selenium supplementation in cognitive outcomes
Ongoing debates center on optimal dosing strategies, with the European Food Safety Authority (EFSA) proposing 70 μg/day as an upper limit for long-term supplementation—a threshold challenged by recent oncoprevention data .
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